(3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride
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Overview
Description
(3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a mercaptoethylamino group and an oxamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride typically involves the reaction of 3-aminopropylamine with 2-mercaptoethanol, followed by the formation of the oxamide structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The oxamide moiety can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can lead to the formation of disulfides, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
(3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving thiol-containing compounds and their interactions with biological systems.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride involves its interaction with molecular targets through its mercapto and amino groups. These interactions can affect various biochemical pathways, leading to its observed effects. The specific molecular targets and pathways involved depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
(3-(2-Sulfanylethylamino)propyl)oxamide: Similar structure but with a sulfanylethyl group instead of a mercaptoethyl group.
(3-(2-Hydroxyethylamino)propyl)oxamide: Contains a hydroxyethyl group instead of a mercaptoethyl group.
Uniqueness
(3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride is unique due to the presence of the mercaptoethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
24503-78-4 |
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Molecular Formula |
C7H16ClN3O2S |
Molecular Weight |
241.74 g/mol |
IUPAC Name |
3-(oxamoylamino)propyl-(2-sulfanylethyl)azanium;chloride |
InChI |
InChI=1S/C7H15N3O2S.ClH/c8-6(11)7(12)10-3-1-2-9-4-5-13;/h9,13H,1-5H2,(H2,8,11)(H,10,12);1H |
InChI Key |
LMVZVQGQYTWTJR-UHFFFAOYSA-N |
Canonical SMILES |
C(C[NH2+]CCS)CNC(=O)C(=O)N.[Cl-] |
Origin of Product |
United States |
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